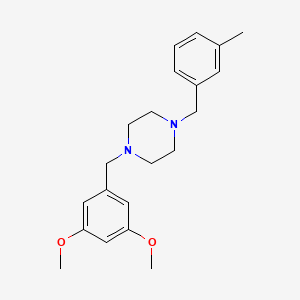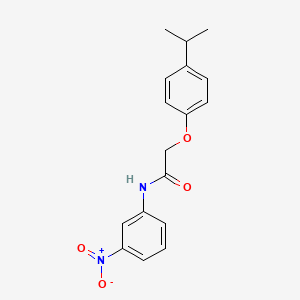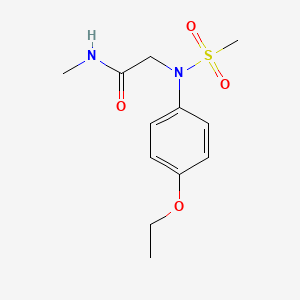![molecular formula C14H18N2O2S B5872722 N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide, also known as DNNS, is a synthetic compound that has gained significant attention in scientific research due to its various applications. This compound belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry. DNNS has been found to have potential therapeutic properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide is not fully understood. However, it has been proposed that N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide binds to specific receptors in the body and modulates their activity. N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been found to have affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been shown to modulate the activity of ion channels and transporters in the body, which may contribute to its therapeutic properties.
実験室実験の利点と制限
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has good stability. N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide is also highly fluorescent, which makes it an excellent probe for studying biological systems. However, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in some applications. Additionally, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has potential toxicity, which may affect its use in vivo.
将来の方向性
There are several future directions for N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide research. One potential direction is to further explore its therapeutic potential in cancer and Alzheimer's disease. Another direction is to study its activity at the molecular level and identify its specific binding sites in the body. Additionally, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide may have potential applications in other areas, such as drug delivery and imaging. Further research is needed to fully understand the potential of N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide and its applications in scientific research.
合成法
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-naphthalenesulfonyl chloride with N,N-dimethylethylenediamine in the presence of triethylamine. The reaction occurs at room temperature and yields N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide as a white crystalline solid.
科学的研究の応用
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has also been used as a pH sensor in biological systems. Additionally, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-16(2)10-9-15-19(17,18)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVJYRRGJQVYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)

![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)



![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)